Nesuparib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

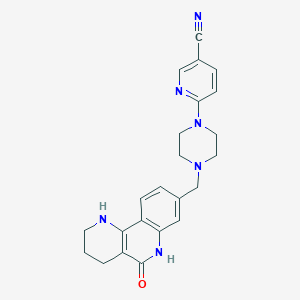

Structure

3D Structure

Properties

CAS No. |

2055357-64-5 |

|---|---|

Molecular Formula |

C23H24N6O |

Molecular Weight |

400.5 g/mol |

IUPAC Name |

6-[4-[(5-oxo-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-8-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile |

InChI |

InChI=1S/C23H24N6O/c24-13-17-4-6-21(26-14-17)29-10-8-28(9-11-29)15-16-3-5-18-20(12-16)27-23(30)19-2-1-7-25-22(18)19/h3-6,12,14,25H,1-2,7-11,15H2,(H,27,30) |

InChI Key |

GRPXLKXGJAGYSD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C3=C(C=C(C=C3)CN4CCN(CC4)C5=NC=C(C=C5)C#N)NC2=O)NC1 |

Origin of Product |

United States |

Foundational & Exploratory

Nesuparib dual PARP and tankyrase inhibitor

An In-depth Technical Guide to Nesuparib: A Dual PARP and Tankyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as JPI-547 and OCN-201) is a pioneering, orally bioavailable small molecule engineered to dually inhibit poly(ADP-ribose) polymerase (PARP) and tankyrase (TNKS) enzymes.[1] This dual mechanism of action offers a multifaceted approach to cancer therapy by simultaneously targeting critical DNA repair pathways and oncogenic signaling cascades. By preventing PARP-mediated DNA repair, this compound induces synthetic lethality in tumors with homologous recombination deficiencies (HRD), such as those with BRCA mutations. Concurrently, its inhibition of tankyrase modulates the Wnt/β-catenin and Hippo signaling pathways, which are frequently dysregulated in various cancers.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its mechanism, preclinical and clinical data, and key experimental protocols for its evaluation.

Core Mechanism of Action: Dual Inhibition

This compound's therapeutic potential stems from its ability to concurrently engage two distinct targets within the PARP enzyme family.[1]

-

PARP Inhibition and Synthetic Lethality: this compound potently inhibits PARP1 and PARP2, enzymes essential for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][4] In cancer cells with compromised homologous recombination repair (HRR) pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks during S-phase, generating toxic DNA double-strand breaks (DSBs). The cell's inability to repair these DSBs results in genomic instability and subsequent apoptosis, a concept known as synthetic lethality.[4]

-

Tankyrase Inhibition and Wnt/Hippo Pathway Modulation: this compound also targets tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[2] Tankyrases are key regulators of the Wnt/β-catenin signaling pathway. They PARsylate (poly-ADP-ribosylate) AXIN, a scaffold protein in the β-catenin destruction complex, targeting it for proteasomal degradation.[1][2] By inhibiting tankyrases, this compound stabilizes AXIN, thereby enhancing the degradation of β-catenin and suppressing the transcription of Wnt target genes like c-myc and cyclin D1.[1][3] This action is particularly relevant in "Wnt-addicted" cancers, such as those with RNF43 or APC mutations.[5] Furthermore, tankyrase inhibition has been shown to stabilize AMOT proteins, leading to the phosphorylation and inhibition of the oncogenic YAP pathway, a component of the Hippo signaling cascade.[2][3]

Signaling Pathway Overview

Caption: this compound dually inhibits PARP-mediated DNA repair and Tankyrase-driven Wnt signaling.

Quantitative Preclinical Data

This compound has demonstrated potent enzymatic and cellular activity in preclinical evaluations. Its potency is significantly higher than first-generation PARP inhibitors and selective tankyrase inhibitors in various models.[2][3]

Table 1: In Vitro Enzymatic Inhibition

| Target Enzyme | IC₅₀ (nM) | Source |

| PARP1 | 2 | [6] |

| PARP2 | ND | [7] |

| Tankyrase 1 | 5 | [6] |

| Tankyrase 2 | 1 | [6] |

| ND: Not Determined |

Table 2: Comparative Cellular Potency (IC₅₀)

| Cell Line Type | This compound | Olaparib (PARP inhibitor) | XAV939 (TNKS inhibitor) |

| BRCA wild-type gastric cancer | 13-fold more potent | - | 13x less potent |

| BRCA wild-type gastric cancer | 28-fold more potent | 28x less potent | - |

| Data from clonogenicity assays in BRCA wild-type gastric cancer cells.[3] |

In preclinical xenograft models of BRCA-deficient breast and ovarian cancer, this compound has shown significant anti-tumor activity.[7] Moreover, in BRCA wild-type gastric cancer xenografts, this compound monotherapy demonstrated superior potency compared to olaparib, and its combination with irinotecan resulted in stronger tumor growth suppression.[2][3]

Clinical Development and Data

This compound is under active clinical development for various solid tumors, including epithelial ovarian cancer and pancreatic cancer.[8]

Table 3: Summary of Phase I Clinical Trial Results

| Parameter | Finding | Source |

| Study | First-in-human, dose-escalation | [8] |

| Patient Population | Advanced solid tumors | [7] |

| Overall Response Rate (ORR) | 28.2% | [8] |

| Disease Control Rate (DCR) | 64.1% | [8] |

A Phase Ib study is underway to evaluate this compound in combination with standard-of-care chemotherapies (mFOLFIRINOX and Gemcitabine-nab-paclitaxel) in patients with locally advanced and metastatic pancreatic cancer.[8] This study aims to leverage the dual-action mechanism to sensitize tumors to DNA-damaging agents, potentially expanding its utility beyond just BRCA-mutated cancers to a broader HRD-positive population.[8]

Key Experimental Protocols

Evaluating a dual inhibitor like this compound requires specific biochemical and cell-based assays to quantify its activity against each target and assess its overall cellular effect.

Protocol: Homogeneous PARP/Tankyrase Enzymatic Assay

Objective: To determine the in vitro inhibitory concentration (IC₅₀) of this compound against PARP and tankyrase enzymes.

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

-

Reconstitute recombinant human PARP1, TNKS1, or TNKS2 enzymes to a working concentration.

-

Prepare a substrate solution containing biotinylated NAD⁺ and a histone-coated acceptor plate (for PARP) or a specific peptide substrate (for Tankyrase).

-

Create a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

-

-

Reaction Execution:

-

Add 5 µL of the diluted this compound compound or DMSO control to wells of a 384-well plate.

-

Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 10 µL of the NAD⁺/substrate solution.

-

-

Signal Detection & Analysis:

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction and add a detection reagent (e.g., streptavidin-conjugated horseradish peroxidase).

-

Read the chemiluminescent or fluorescent signal on a plate reader.

-

Normalize the data to controls (0% and 100% inhibition) and fit the dose-response curve using a four-parameter logistic equation to calculate the IC₅₀ value.

-

Protocol: Wnt/β-catenin Pathway Reporter Assay

Objective: To measure the functional inhibition of the Wnt signaling pathway by this compound in a cellular context.

Methodology:

-

Cell Line Preparation:

-

Use a cancer cell line with an active Wnt pathway (e.g., SW480) stably transfected with a TCF/LEF-driven luciferase reporter construct (TOP-Flash). A FOP-Flash construct with mutated TCF/LEF binding sites serves as a negative control.

-

-

Assay Procedure:

-

Seed the reporter cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24-48 hours. Include a positive control (e.g., XAV939) and a vehicle control (DMSO).

-

-

Luciferase Measurement:

-

Remove the culture medium and lyse the cells using a luciferase assay lysis buffer.

-

Add the luciferase substrate to each well.

-

Measure the luminescence signal using a luminometer.

-

-

Data Analysis:

-

Normalize the TOP-Flash signal to the FOP-Flash signal to account for non-specific effects.

-

Calculate the percentage of pathway inhibition relative to the vehicle control and determine the IC₅₀ value.

-

Experimental Evaluation Workflow

Caption: A multi-tiered workflow to evaluate this compound from biochemical to in vivo efficacy.

Conclusion and Future Directions

This compound represents a significant advancement in targeted cancer therapy, moving beyond single-pathway inhibition. Its dual-action mechanism provides a strong rationale for its efficacy in both HRD-positive tumors and those driven by aberrant Wnt/Hippo signaling. Early clinical data are promising, suggesting a favorable response rate in patients with advanced solid tumors. The ability to potentially expand PARP inhibitor efficacy to a broader patient population, including those without BRCA mutations but with other HRD characteristics or Wnt pathway alterations, marks a critical step forward. Future research will focus on completing ongoing combination therapy trials, identifying predictive biomarkers for patient selection beyond BRCA status, and exploring its potential as an immunotherapy agent by transforming "cold" tumors into "hot" tumors.[5]

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. urology-textbook.com [urology-textbook.com]

- 5. Onconic Therapeutics’ this compound shows potential in pancreatic cancer beyond BRCA mutations < Pharma < Article - KBR [koreabiomed.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. ascopubs.org [ascopubs.org]

Nesuparib: A Technical Guide to a Dual PARP and Tankyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesuparib (also known as JPI-547 and OCN-201) is a potent, orally bioavailable small molecule inhibitor targeting both poly(ADP-ribose) polymerase (PARP) and tankyrase (TNKS) enzymes.[1][2] This dual inhibitory action disrupts critical cellular processes, including DNA damage repair and Wnt/β-catenin signaling, making this compound a promising candidate for cancer therapy.[2][3] This technical guide provides a comprehensive overview of this compound's molecular structure, physicochemical properties, and mechanism of action, supplemented with detailed experimental protocols and pathway diagrams to support further research and development.

Molecular Structure and Identification

This compound is a complex heterocyclic molecule. Its identity is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | 6-[4-[(5-oxo-2,3,4,6-tetrahydro-1H-benzo[h][1][4]naphthyridin-8-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile |

| CAS Number | 2055357-64-5 |

| Molecular Formula | C₂₃H₂₄N₆O |

| Molecular Weight | 400.48 g/mol [3] |

| SMILES String | N#CC1=CN=C(N2CCN(CC2)CC3=CC(NC(C4=C5NCCC4)=O)=C5C=C3)C=C1 |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This data is crucial for formulation development, experimental design, and interpreting biological activity.

| Property | Value | Source |

| Appearance | White to off-white solid | MedchemExpress |

| Solubility | DMSO: ≥ 62.5 mg/mL (156.06 mM) | [1] |

| Water: Insoluble | [3] | |

| Ethanol: Insoluble | [3] | |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Further characterization to determine properties such as melting point and pKa is recommended for comprehensive profiling.

Mechanism of Action

This compound exerts its anti-tumor effects through the dual inhibition of PARP and tankyrase enzymes.

PARP Inhibition and DNA Damage Repair

This compound is a potent inhibitor of PARP-1.[1] PARP enzymes are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, this compound prevents the recruitment of DNA repair machinery to the site of damage. This leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a key pathway for repairing DSBs (a state known as "BRCAness"), the accumulation of these breaks leads to genomic instability and ultimately, apoptotic cell death. This mechanism is a form of synthetic lethality.

Tankyrase Inhibition and Wnt/β-catenin Signaling

In addition to its effects on PARP, this compound also inhibits tankyrase 1 and 2 (TNKS1/2).[1] Tankyrases are members of the PARP family that play a crucial role in the regulation of the Wnt/β-catenin signaling pathway.[2] A key function of tankyrases is the PARsylation-dependent ubiquitination and subsequent degradation of Axin, a central component of the β-catenin destruction complex. By inhibiting tankyrase, this compound stabilizes Axin levels.[3] This enhanced stability of the destruction complex leads to increased phosphorylation and degradation of β-catenin, thereby preventing its translocation to the nucleus and the subsequent transcription of Wnt target genes, many of which are involved in cell proliferation and survival.[2]

Hippo Signaling Pathway Modulation

Preclinical studies have also suggested that this compound's inhibition of tankyrase can modulate the Hippo signaling pathway, which is involved in controlling organ size and cell proliferation.[3] this compound treatment has been shown to stabilize AMOT proteins and increase the phosphorylation of YAP, a key downstream effector of the Hippo pathway, reflecting an inhibition of its oncogenic activity.

Signaling Pathway Diagram

The following diagram illustrates the dual mechanism of action of this compound, highlighting its impact on both the DNA damage repair and Wnt/β-catenin signaling pathways.

Caption: Dual inhibitory mechanism of this compound on PARP and Tankyrase.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of this compound's activity. The following sections provide generalized procedures for key assays.

In Vitro PARP and Tankyrase Inhibition Assay (IC50 Determination)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound against PARP and tankyrase enzymes.

Materials:

-

Recombinant human PARP-1, TNKS1, and TNKS2 enzymes

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 1M H₂SO₄)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)

-

This compound stock solution in DMSO

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

Add 25 µL of the this compound dilutions to the histone-coated wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add 25 µL of the respective enzyme (PARP-1, TNKS1, or TNKS2) to each well, except for the negative control wells.

-

Initiate the reaction by adding 50 µL of biotinylated NAD+ to all wells.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of HRP substrate and incubate in the dark until sufficient color development.

-

Stop the reaction by adding 100 µL of stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Published IC50 Values:

Cell-Based Wnt/β-catenin Signaling Assay (TOP/FOP Flash Reporter Assay)

This assay measures the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway in a cellular context.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TOPflash and FOPflash luciferase reporter plasmids

-

Renilla luciferase control plasmid

-

Transfection reagent

-

Wnt3a conditioned media or LiCl

-

This compound stock solution in DMSO

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with either TOPflash or FOPflash reporter plasmids along with the Renilla luciferase control plasmid.

-

After 24 hours, treat the cells with serial dilutions of this compound.

-

Stimulate the Wnt pathway by adding Wnt3a conditioned media or LiCl to the appropriate wells.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold change in reporter activity relative to the vehicle-treated control.

-

The FOPflash reporter serves as a negative control for the specificity of TCF/LEF-mediated transcription.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the in vitro efficacy of this compound.

Caption: General workflow for in vitro evaluation of this compound.

Conclusion

This compound is a promising dual inhibitor of PARP and tankyrase with a well-defined mechanism of action that impacts both DNA damage repair and oncogenic Wnt/β-catenin signaling. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in various cancer models. Future studies should focus on a more detailed characterization of its physicochemical properties, in vivo efficacy in a broader range of preclinical models, and the identification of predictive biomarkers for patient stratification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. An open-label, dose-finding, phase Ib study to assess the safety, tolerability of this compound (JPI-547), a dual inhibitor of PARP/TNKS, in combination with modified FOLFIRINOX (mFOLFIRINOX) and gemcitabine-nab-paclitaxel (GemAbraxane) in patients with locally advanced and metastatic pancreatic cancer. - ASCO [asco.org]

Nesuparib: A Dual Inhibitor Targeting PARP and Tankyrase in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nesuparib (formerly JPI-547) is an innovative, orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both Poly (ADP-ribose) polymerase (PARP) enzymes (PARP1 and PARP2) and Tankyrase enzymes (TNKS1 and TNKS2). This dual inhibition uniquely positions this compound to overcome the resistance mechanisms associated with conventional PARP inhibitors. By simultaneously disrupting DNA damage repair and key oncogenic signaling pathways, namely Wnt/β-catenin and Hippo, this compound demonstrates significant therapeutic potential across a range of solid tumors, including those with proficient homologous recombination. This technical guide provides a comprehensive overview of this compound's targets, mechanism of action, and the signaling pathways it modulates, supported by available preclinical and clinical data. It also includes detailed experimental protocols and visual representations of the underlying biological processes to facilitate further research and development.

Introduction

The therapeutic landscape of oncology has been significantly advanced by the development of targeted therapies. PARP inhibitors have emerged as a cornerstone treatment for cancers with deficiencies in homologous recombination (HR), particularly those harboring BRCA1/2 mutations. However, the development of resistance remains a significant clinical challenge. This compound represents a next-generation approach to PARP inhibition by additionally targeting Tankyrase enzymes. This dual-targeting strategy not only enhances its cytotoxic effects in HR-deficient tumors but also extends its potential utility to a broader patient population, including those with HR-proficient cancers where Wnt/β-catenin or Hippo signaling pathways are dysregulated.

Core Targets and In Vitro Potency

This compound exhibits potent inhibitory activity against both PARP and Tankyrase enzymes. The half-maximal inhibitory concentrations (IC50) from in vitro enzymatic assays are summarized below.

| Target | IC50 (nM) |

| PARP1 | 2 |

| PARP2 | - |

| Tankyrase 1 | 5 |

| Tankyrase 2 | 1 |

Note: Data compiled from publicly available sources. Specific assay conditions may vary between studies.

Signaling Pathways Modulated by this compound

This compound's dual-targeting mechanism allows it to intervene in two critical cellular processes: DNA damage repair and oncogenic signaling.

DNA Damage Repair (DDR) Pathway via PARP Inhibition

This compound inhibits PARP1 and PARP2, key enzymes in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks (SSBs). In cancer cells with deficient HR, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unresolved DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, synthetic lethality.

Wnt/β-catenin Signaling Pathway via Tankyrase Inhibition

Tankyrase 1 and 2 are key positive regulators of the canonical Wnt/β-catenin signaling pathway. They achieve this by promoting the degradation of Axin1, a central component of the β-catenin destruction complex. By PARylating Axin1, Tankyrases mark it for ubiquitination and subsequent proteasomal degradation. The loss of Axin1 destabilizes the destruction complex, leading to the accumulation of β-catenin in the cytoplasm, its translocation to the nucleus, and the activation of TCF/LEF target genes that drive cell proliferation.

This compound inhibits Tankyrase activity, leading to the stabilization of Axin1. This enhances the formation and activity of the β-catenin destruction complex, promoting the phosphorylation and subsequent degradation of β-catenin. As a result, the transcription of Wnt target genes is suppressed.

Hippo Signaling Pathway via Tankyrase Inhibition

Recent evidence suggests a crosstalk between Tankyrase and the Hippo signaling pathway. The core of the Hippo pathway is a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activator Yes-associated protein (YAP). When the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival. Tankyrase inhibition by this compound has been shown to stabilize AMOT proteins, which in turn promotes the phosphorylation of YAP, leading to its cytoplasmic retention and inactivation. This suppresses the oncogenic activity of YAP.

Preclinical and Clinical Development

This compound is currently undergoing clinical evaluation in various solid tumors.

Preclinical Efficacy

Preclinical studies have demonstrated this compound's potent anti-tumor activity in various cancer models, including those resistant to conventional PARP inhibitors. In gastric cancer xenograft models with wild-type BRCA, this compound showed superior potency compared to the PARP inhibitor Olaparib and the Tankyrase inhibitor XAV939.

Quantitative preclinical efficacy data, such as tumor growth inhibition (TGI) percentages, are not yet publicly available in detail and are anticipated to be presented at upcoming scientific conferences.

Clinical Trials

A Phase 1b/2 clinical trial (NCT05257993) is currently evaluating the safety and efficacy of this compound in combination with standard-of-care chemotherapy (modified FOLFIRINOX or Gemcitabine-nab-paclitaxel) in patients with locally advanced and metastatic pancreatic cancer.

| Trial Identifier | Phase | Indication(s) | Status |

| NCT05257993 | Phase 1b/2 | Locally Advanced and Metastatic Pancreatic Cancer | Recruiting |

Detailed results from this trial, including objective response rates (ORR) and progression-free survival (PFS), have not yet been formally published.

Experimental Protocols

The following are representative protocols for key in vitro and in vivo assays used to characterize the activity of this compound.

In Vitro PARP and Tankyrase Inhibition Assays

Objective: To determine the IC50 values of this compound against PARP and Tankyrase enzymes.

Principle: These are typically biochemical assays that measure the enzymatic activity of purified PARP or Tankyrase in the presence of varying concentrations of the inhibitor. Activity can be measured through various methods, such as the incorporation of radiolabeled or biotinylated NAD+ into a substrate (e.g., histones).

Representative Protocol (PARP Inhibition):

-

Plate Coating: Coat a 96-well plate with histone H1.

-

Reaction Setup: Add a reaction mixture containing purified PARP1 or PARP2 enzyme, biotinylated NAD+, and varying concentrations of this compound to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for the PARylation reaction.

-

Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate, followed by a chemiluminescent or colorimetric substrate.

-

Data Analysis: Measure the signal intensity using a plate reader. Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a non-linear regression model.

Clonogenic Survival Assay

Objective: To assess the long-term cytotoxic effect of this compound on cancer cell lines.

Principle: This assay measures the ability of a single cell to proliferate and form a colony (a cluster of at least 50 cells) after treatment with a cytotoxic agent.

Representative Protocol:

-

Cell Seeding: Seed a low density of cancer cells (e.g., 500-2000 cells/well) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound.

-

Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days), with media changes as required.

-

Fixation and Staining: Aspirate the media, fix the colonies with a solution like methanol, and stain with crystal violet.

-

Colony Counting: Count the number of colonies in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment concentration relative to the untreated control.

Western Blot Analysis of Pathway Modulation

Objective: To confirm the mechanism of action of this compound by assessing the protein levels of key signaling molecules.

Principle: Western blotting is used to detect changes in the expression and phosphorylation status of proteins in cell lysates after treatment with this compound.

Representative Protocol:

-

Cell Treatment: Culture cancer cells and treat with this compound at various concentrations and time points.

-

Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a method such as the BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for target proteins (e.g., total Axin1, total YAP, phospho-YAP (Ser127), and a loading control like GAPDH or β-actin).

-

Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the relative changes in protein levels.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of this compound on tumor growth is monitored over time.

Representative Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., pancreatic or gastric cancer cell lines) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally to the treatment group according to a predetermined dosing schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).

-

Data Analysis: Calculate the tumor volume for each mouse at each time point. Determine the tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.

Conclusion and Future Directions

This compound is a promising dual inhibitor of PARP and Tankyrase with a unique mechanism of action that has the potential to address unmet needs in oncology. Its ability to simultaneously target DNA damage repair and key oncogenic signaling pathways suggests a broad therapeutic window and the potential to overcome resistance to conventional PARP inhibitors. The ongoing clinical trials will be crucial in defining the safety and efficacy profile of this compound and its role in the treatment of various solid tumors. Further research is warranted to identify predictive biomarkers for this compound response and to explore its potential in combination with other anti-cancer agents, including immunotherapy. The findings from the upcoming AACR 2025 meeting are eagerly awaited by the scientific community.[1][2][3]

References

Unveiling the Antineoplastic Potential of Nesuparib: A Dual Inhibitor of PARP and Tankyrase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nesuparib (also known as JPI-547 or OCN-201) is an orally bioavailable, second-generation small molecule inhibitor with a novel dual-targeting mechanism against Poly (ADP-ribose) polymerase (PARP) 1/2 and Tankyrase (TNKS) 1/2. This dual activity positions this compound as a promising antineoplastic agent with the potential to overcome resistance to conventional PARP inhibitors and broaden the therapeutic landscape for a variety of solid tumors. By simultaneously disrupting DNA damage repair pathways and key oncogenic signaling cascades, this compound exhibits potent anti-tumor effects in preclinical models of pancreatic, gastric, ovarian, and breast cancer. This technical guide provides a comprehensive overview of the antineoplastic activities of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used to generate this evidence.

Introduction

The therapeutic landscape of oncology is continually evolving, with a significant focus on targeted therapies that exploit specific vulnerabilities of cancer cells. Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of treatment for tumors with deficiencies in homologous recombination repair (HRR), particularly those harboring BRCA1/2 mutations. However, the development of resistance to PARP inhibitors remains a significant clinical challenge.[1]

This compound represents a novel approach to circumvent these limitations. Its dual inhibition of both PARP and Tankyrase enzymes offers a multi-pronged attack on cancer cell proliferation and survival.[2] Inhibition of PARP1 and PARP2 enzymes prevents the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and synthetic lethality in HRR-deficient tumors.[2][3] Concurrently, inhibition of Tankyrase 1 and 2 modulates the Wnt/β-catenin and Hippo signaling pathways, which are frequently dysregulated in various cancers and contribute to tumor growth and metastasis.[2][4]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of the preclinical and clinical evidence supporting the antineoplastic activities of this compound.

Mechanism of Action

This compound exerts its anticancer effects through the simultaneous inhibition of two distinct enzyme families: PARP and Tankyrase.

2.1. PARP Inhibition and Disruption of DNA Repair:

This compound is a potent inhibitor of PARP1 and PARP2.[2] PARP enzymes play a critical role in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[2] By inhibiting PARP activity, this compound leads to the accumulation of these breaks, which can subsequently collapse replication forks and generate double-strand DNA breaks.[2] In cancer cells with a compromised HRR pathway (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, resulting in genomic instability, cell cycle arrest, and ultimately, apoptosis.[2] This mechanism of action is known as synthetic lethality.

2.2. Tankyrase Inhibition and Modulation of Oncogenic Signaling:

This compound also potently inhibits Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).[2] Tankyrases are members of the PARP superfamily that regulate the stability of several key proteins involved in oncogenic signaling pathways.[2]

-

Wnt/β-catenin Pathway: Tankyrases PARsylate (add poly(ADP-ribose) chains to) AXIN, a key component of the β-catenin destruction complex. This PARsylation marks AXIN for ubiquitination and subsequent proteasomal degradation.[2] By inhibiting Tankyrase, this compound stabilizes AXIN, leading to the degradation of β-catenin and the downregulation of Wnt target genes that promote cell proliferation, such as c-myc and cyclin D1.[4]

-

Hippo Pathway: this compound has also been shown to stabilize AMOT proteins and increase the phosphorylation of YAP, which indicates an inhibition of the oncogenic YAP pathway.[4]

This dual mechanism of action suggests that this compound may be effective in a broader range of tumors than PARP inhibitors alone, including those that are not dependent on HRR deficiencies but exhibit aberrant Wnt/β-catenin or Hippo signaling.

Preclinical Antineoplastic Activities

A substantial body of preclinical evidence demonstrates the potent and broad-spectrum antineoplastic activities of this compound in various cancer models.

3.1. In Vitro Efficacy

This compound has shown significant single-agent activity in a range of cancer cell lines, particularly those with HRR deficiencies or addiction to Wnt signaling.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Reference |

| Tankyrase 1 | 5 | [5] |

| Tankyrase 2 | 1 | [5] |

| PARP1 | 2 | [5] |

Table 2: Comparative In Vitro Potency of this compound in Pancreatic Cancer Cell Lines

| Cell Line | Genetic Background | This compound IC50 (nM) | Olaparib IC50 (nM) | Reference |

| Capan-1 | BRCA2 mutant | ~10 | ~100 | [6] |

3.2. In Vivo Efficacy

This compound has demonstrated robust anti-tumor activity in multiple xenograft models, both as a monotherapy and in combination with other anticancer agents.

Table 3: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models

| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Reference |

| Gastric Cancer | KATO III (BRCA WT) | This compound | Superior to Olaparib | [4] |

| Gastric Cancer | NCI-N87 (BRCA WT) | This compound | Superior to Olaparib | [4] |

| Gastric Cancer | KATO III / NCI-N87 | This compound + Irinotecan | Enhanced anti-tumor activity | [4] |

| Olaparib-resistant Breast Cancer | BT474-OR | This compound | Effective | [5] |

| Olaparib-resistant Ovarian Cancer | SNU251-OR | This compound | Effective | [5] |

Clinical Development

This compound is currently being evaluated in several clinical trials for the treatment of advanced solid tumors.

4.1. Phase 1 Studies (NCT04335604)

A Phase 1 dose-escalation and expansion study was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.

-

Key Findings:

-

A prior phase I trial showed promising antitumor activity, with an overall response rate of 28.2% and a disease control rate of 64.1%.[7]

-

4.2. Phase 1b/2 Studies in Pancreatic Cancer (NCT05257993)

A Phase 1b/2 study is currently underway to evaluate this compound in combination with standard-of-care chemotherapy (modified FOLFIRINOX or gemcitabine-nab-paclitaxel) in patients with locally advanced and metastatic pancreatic cancer.[1][7]

-

Study Design: Open-label, dose-finding study with a 3+3 dose-escalation design.[7]

-

Patient Population: Patients with locally advanced or metastatic pancreatic ductal adenocarcinoma.[7]

-

Objectives: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound in combination with chemotherapy.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

5.1. Cell Viability Assay

-

Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Method:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound or a vehicle control.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is measured using a microplate reader.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

-

5.2. Western Blot Analysis

-

Principle: To detect and quantify the levels of specific proteins involved in the signaling pathways modulated by this compound.

-

Method:

-

Cells are treated with this compound or a vehicle control for a specified time.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PARP, β-catenin, AXIN, p-YAP) and a loading control (e.g., β-actin or GAPDH).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Band intensities are quantified using densitometry software.

-

5.3. Animal Xenograft Studies

-

Principle: To evaluate the in vivo anti-tumor efficacy of this compound in a living organism.

-

Method:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at a specified dose and schedule. The control group receives a vehicle.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

Tumor growth inhibition is calculated based on the difference in tumor volume between the treated and control groups.

-

Conclusion

This compound is a promising, orally bioavailable dual inhibitor of PARP and Tankyrase with a compelling preclinical and emerging clinical profile. Its unique mechanism of action, which combines the disruption of DNA repair with the modulation of key oncogenic signaling pathways, suggests a broad therapeutic potential across a range of solid tumors. The preclinical data robustly demonstrate its potent anti-tumor activity, both as a single agent and in combination with chemotherapy, particularly in models of pancreatic and gastric cancer, as well as in tumors that have developed resistance to conventional PARP inhibitors.

Ongoing clinical trials will be crucial in further defining the safety and efficacy of this compound in various patient populations. The data generated from these studies will provide valuable insights into its clinical utility and potential to address unmet medical needs in oncology. The comprehensive preclinical data and detailed experimental protocols presented in this technical guide provide a solid foundation for further research and development of this innovative anticancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. JPI-547, a Dual Inhibitor of PARP/Tankyrase, Shows Antitumor Activity Against Pancreatic Cancers with Homologous Recombination Repair Deficiency or Wnt-Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. pubcompare.ai [pubcompare.ai]

- 5. researchgate.net [researchgate.net]

- 6. JPI-547, a Dual Inhibitor of PARP/Tankyrase, Shows Antitumor Activity Against Pancreatic Cancers with Homologous Recombination Repair Deficiency or Wnt-Addiction [ijbs.com]

- 7. Onconic Therapeutics Advances this compound to Phase 2 Trials for Pancreatic Cancer Treatment [trial.medpath.com]

Nesuparib: A Dual-Targeting Inhibitor with Chemo- and Radiosensitizing Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nesuparib (also known as JPI-547) is an orally bioavailable, second-generation small molecule inhibitor that uniquely targets two key enzyme families involved in DNA repair and oncogenic signaling: poly(ADP-ribose) polymerase (PARP) and tankyrase (TNKS). This dual inhibitory mechanism positions this compound as a promising therapeutic agent with the potential to overcome resistance to conventional PARP inhibitors and to enhance the efficacy of chemotherapy and radiotherapy across a range of solid tumors. This technical guide provides a comprehensive overview of the preclinical data supporting the chemo- and radiosensitizing effects of this compound, detailed experimental methodologies, and an exploration of its core mechanisms of action.

Core Mechanism of Action: Dual Inhibition of PARP and Tankyrase

This compound's therapeutic potential stems from its ability to simultaneously inhibit two distinct targets:

-

PARP Inhibition and DNA Damage Repair: this compound targets PARP1 and PARP2, enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, this compound prevents the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in homologous recombination (HR), a major DSB repair pathway (a state known as "BRCAness"), the accumulation of DSBs following PARP inhibition leads to synthetic lethality and apoptotic cell death. This mechanism is the foundation for the use of PARP inhibitors in cancers with BRCA1/2 mutations. Preclinical studies have shown that this compound efficiently traps PARP1 on chromatin and disrupts poly-ADP-ribosylation, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.

-

Tankyrase Inhibition and Modulation of Oncogenic Signaling: this compound also inhibits tankyrase 1 and 2 (TNKS1/2), members of the PARP superfamily. Tankyrases are key regulators of the Wnt/β-catenin and Hippo signaling pathways, which are often dysregulated in cancer, promoting cell proliferation, survival, and metastasis. By inhibiting tankyrase, this compound prevents the degradation of AXIN and AMOT proteins. The stabilization of AXIN leads to the downregulation of the Wnt/β-catenin pathway, while the stabilization of AMOT results in the inhibition of the oncogenic YAP pathway, a downstream effector of the Hippo pathway.

This dual-action mechanism suggests that this compound may be effective in a broader range of tumors than PARP inhibitors alone, including those without BRCA mutations but with dysregulated Wnt or Hippo signaling.

Preclinical Chemo- and Radiosensitizing Effects

While specific quantitative data on the radiosensitizing effects of this compound, such as dose enhancement ratios, are not yet publicly available in detail, the known mechanisms of PARP inhibitors strongly suggest a significant potential for radiosensitization. PARP inhibitors, in general, have been shown to enhance the efficacy of radiotherapy by preventing the repair of radiation-induced DNA damage.

Preclinical studies have demonstrated the chemosensitizing effects of this compound in combination with standard cytotoxic agents.

In Vitro Potency

In preclinical studies involving BRCA wild-type gastric cancer cell lines, this compound demonstrated significantly higher potency in inhibiting colony formation compared to the first-generation PARP inhibitor Olaparib and the tankyrase inhibitor XAV939.[1]

| Compound | Relative Potency (vs. Olaparib) in Gastric Cancer Cells[1] |

| This compound | At least 28-fold more potent |

| XAV939 | At least 13-fold less potent than this compound |

In Vivo Chemotherapy Combination Studies

Preclinical xenograft models have provided evidence for the synergistic anti-tumor activity of this compound when combined with chemotherapy.

Gastric Cancer Xenograft Model:

In a xenograft model using BRCA wild-type gastric cancer cell lines (KATO III and NCI-N87), the combination of this compound with irinotecan resulted in enhanced anti-tumor activity compared to this compound monotherapy.[1] Furthermore, the this compound and irinotecan combination demonstrated stronger tumor growth suppression than the combination of Olaparib and irinotecan.[1]

Pancreatic Cancer Xenograft Model:

In a Capan-1 (BRCA2 mutant) pancreatic cancer xenograft model, this compound monotherapy exhibited a higher tumor growth inhibition rate (45.2%) compared to Olaparib (25.1%).[2] While specific data on chemotherapy combinations in this model is not detailed in the available literature, a Phase Ib clinical trial is underway to evaluate this compound in combination with modified FOLFIRINOX and gemcitabine-nab-paclitaxel in patients with advanced pancreatic cancer, suggesting a strong preclinical rationale for these combinations.[3]

Experimental Protocols

Detailed experimental protocols for the preclinical studies cited are summarized below to provide a framework for researchers.

In Vitro Clonogenic Survival Assay (General Protocol)

This assay is the gold standard for assessing radiosensitivity.

-

Cell Seeding: Cancer cells are seeded at low density in 6-well plates or 96-well plates to allow for the formation of individual colonies. The seeding density is adjusted based on the expected cell survival at different radiation doses.

-

Drug Treatment: Cells are pre-treated with this compound or a vehicle control for a specified period (e.g., 24 hours) before irradiation.

-

Irradiation: Cells are irradiated with a range of doses using a gamma irradiator (e.g., Co-60 source).

-

Incubation: Following irradiation, the drug-containing medium is typically replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

-

Data Analysis: The surviving fraction at each radiation dose is calculated by normalizing the number of colonies in the treated group to that of the unirradiated control. A sensitizer enhancement ratio (SER) can be calculated to quantify the radiosensitizing effect.

In Vivo Xenograft Tumor Growth Inhibition Study (General Protocol)

-

Cell Implantation: Human cancer cells (e.g., gastric or pancreatic cell lines) are implanted subcutaneously into the flank of immunodeficient mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into different treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination of this compound and chemotherapy).

-

Drug Administration: this compound is typically administered orally (p.o.) once daily (q.d.). Chemotherapeutic agents are administered according to established protocols (e.g., irinotecan intraperitoneally, i.p.).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

Signaling Pathway Modulation

This compound's dual-targeting mechanism leads to the modulation of key signaling pathways implicated in cancer progression.

PARP Inhibition and DNA Repair Pathway

The inhibition of PARP by this compound disrupts the base excision repair pathway for single-strand DNA breaks. This leads to the accumulation of DNA damage, particularly in cells with deficient homologous recombination repair, triggering cell death.

Caption: this compound's Inhibition of the PARP-mediated DNA Repair Pathway.

Tankyrase Inhibition and Wnt/β-catenin Signaling

This compound's inhibition of tankyrase leads to the stabilization of AXIN, a key component of the β-catenin destruction complex. This enhances the degradation of β-catenin, thereby inhibiting the transcription of Wnt target genes like c-myc and cyclin D1.

Caption: this compound's Modulation of the Wnt/β-catenin Signaling Pathway.

Tankyrase Inhibition and Hippo-YAP Signaling

By inhibiting tankyrase, this compound stabilizes AMOT proteins, which in turn promotes the phosphorylation of YAP. Phosphorylated YAP is sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes involved in cell proliferation.

Caption: this compound's Impact on the Hippo-YAP Signaling Pathway.

Conclusion and Future Directions

This compound's novel dual-targeting mechanism of action against both PARP and tankyrase presents a compelling strategy to enhance the efficacy of cancer therapy. Preclinical data strongly support its potential as a potent chemosensitizer, particularly in combination with DNA-damaging agents like irinotecan. While direct quantitative evidence for radiosensitization is still emerging, the well-established role of PARP inhibition in this context provides a strong rationale for its investigation as a radiosensitizer.

Ongoing and future research should focus on:

-

Quantitative Assessment of Radiosensitization: Determining the dose enhancement ratios of this compound in combination with radiotherapy across various cancer cell lines.

-

Elucidation of Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound and developing strategies to overcome them.

-

Biomarker Discovery: Identifying predictive biomarkers beyond BRCA mutations, such as alterations in the Wnt and Hippo pathways, to guide patient selection.

-

Clinical Validation: Continued evaluation of this compound in clinical trials, both as a monotherapy and in combination with chemotherapy and radiotherapy, to establish its safety and efficacy in patients.

The multifaceted mechanism of this compound holds the promise of expanding the utility of PARP inhibition and offering a new therapeutic option for a broader range of cancer patients.

References

Preclinical Profile of Nesuparib: A Dual PARP and Tankyrase Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Nesuparib (also known as JPI-547) is a novel, orally active small molecule inhibitor targeting two key enzyme families involved in cancer cell proliferation and survival: poly (ADP-ribose) polymerases (PARP1/2) and tankyrases (TNKS1/2). This dual-inhibitory mechanism positions this compound as a promising therapeutic candidate, particularly in cancers with homologous recombination deficiency (HRD) and those driven by aberrant Wnt/β-catenin signaling. Preclinical studies have demonstrated its potent anti-tumor activity in various cancer models, including those resistant to conventional PARP inhibitors. This document provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the signaling pathways it modulates.

Mechanism of Action: Dual Inhibition of PARP and Tankyrase

This compound exerts its anti-cancer effects through the simultaneous inhibition of PARP and tankyrase enzymes.

-

PARP Inhibition: By inhibiting PARP1 and PARP2, this compound disrupts the repair of single-strand DNA breaks. In cancer cells with underlying homologous recombination deficiencies, such as those with BRCA1/2 mutations, this leads to the accumulation of double-strand DNA breaks during replication, ultimately resulting in synthetic lethality and apoptotic cell death.[1] this compound efficiently traps PARP1 on chromatin, further enhancing its cytotoxic effect.

-

Tankyrase Inhibition: Tankyrases (TNKS1 and TNKS2) are members of the PARP family that play a crucial role in the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex.[2][3] By inhibiting tankyrases, this compound stabilizes Axin, leading to the suppression of Wnt/β-catenin signaling, which is frequently hyperactivated in various cancers and drives tumor growth and metastasis.[2][4]

This dual mechanism of action suggests that this compound may be effective in a broader patient population than PARP inhibitors alone, including tumors with intact homologous recombination but are dependent on Wnt signaling.[1][2]

In Vitro Efficacy

Enzymatic Inhibition

This compound demonstrates potent inhibition of both PARP and tankyrase enzymes, with low nanomolar IC50 values.

| Target Enzyme | IC50 (nM) |

| PARP1 | 2 |

| Tankyrase 1 (TNKS1) | 5 |

| Tankyrase 2 (TNKS2) | 1 |

| Table 1: Enzymatic Inhibitory Activity of this compound [5] |

Cellular Activity

Preclinical studies have evaluated the anti-proliferative effects of this compound in various cancer cell lines.

-

Pancreatic Cancer: In the BRCA2-deficient Capan-1 pancreatic cancer cell line, this compound exhibited a half-maximal inhibitory concentration (IC50) approximately 10-fold lower than that of the approved PARP inhibitor, olaparib.[1] It effectively induced G2/M phase cell cycle arrest and apoptosis.[1]

-

Gastric Cancer: In BRCA wild-type gastric cancer cell lines, this compound was found to be at least 28-fold more potent than olaparib and 13-fold more potent than the tankyrase inhibitor XAV939 in clonogenicity assays.[1]

| Cell Line | Cancer Type | This compound IC50 (µM) | Olaparib IC50 (µM) |

| Capan-1 | Pancreatic (BRCA2 deficient) | 0.1895 | 1.105 |

| Table 2: Comparative Anti-proliferative Activity of this compound and Olaparib in Capan-1 Cells [1] |

In Vivo Efficacy

Pancreatic Cancer Xenograft Model

In a xenograft model using the Capan-1 pancreatic cancer cell line, orally administered this compound demonstrated significant tumor growth inhibition.

-

Experimental Protocol:

-

Animal Model: Nude mice.

-

Cell Line: Capan-1 (BRCA2 deficient).

-

Tumor Implantation: Subcutaneous injection of Capan-1 cells.

-

Treatment Groups:

-

Vehicle control.

-

Olaparib (50 or 100 mg/kg, orally, once daily, 5 days on/2 days off).

-

This compound (50 or 100 mg/kg, orally, once daily, 5 days on/2 days off).

-

-

Study Duration: Five weeks.[1]

-

Tumor Measurement: Tumor volume was measured regularly.

-

-

Results: this compound exhibited a higher tumor growth inhibition rate (45.2%) compared to olaparib (25.1%).[1]

Gastric Cancer Xenograft Models

This compound has also shown superior potency in gastric cancer xenograft models.

-

Experimental Models:

-

Results: this compound demonstrated superior potency compared to olaparib in both xenograft models. The combination of this compound with irinotecan resulted in enhanced anti-tumor activity compared to this compound monotherapy and was more effective at suppressing tumor growth than the combination of olaparib and irinotecan.[1]

Signaling Pathway Modulation

This compound's dual inhibitory activity leads to the modulation of key oncogenic signaling pathways.

Wnt/β-catenin Signaling Pathway

By inhibiting tankyrases, this compound stabilizes the Axin protein, a crucial component of the β-catenin destruction complex. This leads to the degradation of β-catenin, preventing its translocation to the nucleus and subsequent transcription of Wnt target genes like c-myc and cyclin D1, which are involved in cell proliferation.[1]

References

- 1. Onconic Therapeutics’ this compound shows potential in pancreatic cancer beyond BRCA mutations < Pharma < Article - KBR [koreabiomed.com]

- 2. Onconic’s this compound Shows Strong Efficacy in Pancreatic Cancer < PharmaBio HIT-Digest < 제약 < 기업 < 기사본문 - 히트뉴스 [hitnews.co.kr]

- 3. JPI-547, a Dual Inhibitor of PARP/Tankyrase, Shows Antitumor Activity Against Pancreatic Cancers with Homologous Recombination Repair Deficiency or Wnt-Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]

Nesuparib in Pancreatic Cancer Research: A Technical Guide

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy with limited therapeutic options and a dismal prognosis.[1][2] The 5-year survival rate remains exceptionally low, underscoring the urgent need for novel and more effective treatment strategies.[1] A subset of pancreatic cancers harbors defects in DNA damage repair (DDR) pathways, particularly homologous recombination deficiency (HRD), often associated with mutations in genes like BRCA1/2.[3][4] This has paved the way for targeted therapies such as Poly (ADP-ribose) polymerase (PARP) inhibitors, which exploit the concept of synthetic lethality.[5] However, the efficacy of existing PARP inhibitors is largely confined to patients with germline BRCA1/2 mutations, representing a small fraction of PDAC cases.[2][3] Furthermore, acquired resistance to these agents is a significant clinical challenge.[6]

Nesuparib (formerly JPI-547) is an investigational, first-in-class, orally administered small molecule that is being developed to address these limitations. It functions as a dual inhibitor of both PARP and Tankyrase (TNKS), offering a multi-pronged attack on cancer cell proliferation and survival.[1][6] This technical guide provides an in-depth overview of the core science behind this compound, summarizing its mechanism of action, preclinical data, and clinical development in the context of pancreatic cancer research.

Core Mechanism of Action

This compound's unique therapeutic potential stems from its simultaneous inhibition of two key enzyme families: PARP and Tankyrase.

-

PARP Inhibition and Synthetic Lethality: PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs).[5] In cancer cells with pre-existing HRD (e.g., due to BRCA1/2 mutations), inhibiting PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, creating toxic DNA double-strand breaks (DSBs).[4][5] Since the homologous recombination pathway for repairing these DSBs is already compromised, the cell is forced to rely on error-prone pathways, leading to genomic instability and ultimately, cell death—a concept known as synthetic lethality.

-

Tankyrase Inhibition and Wnt/Hippo Pathway Modulation: Tankyrases (TNKS1/2) are members of the PARP superfamily that play a critical role in the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in cancer and essential for cell growth and proliferation.[7][8] Tankyrases destabilize Axin, a key component of the β-catenin destruction complex. By inhibiting Tankyrase, this compound stabilizes Axin, promoting the degradation of β-catenin and thereby suppressing Wnt signaling.[9][10] This is particularly relevant for pancreatic cancers with mutations in genes like RNF43, which are dependent on Wnt signaling ("Wnt-addicted").[8][9] Additionally, this compound has been shown to disrupt the oncogenic YAP pathway, which is involved in the Hippo signaling cascade.[8][9][10]

-

Inducing "BRCAness" and Broadening Therapeutic Scope: The dual inhibition of Tankyrase also disrupts pathways critical for homologous recombination repair itself.[2][3] This can induce a state of "BRCAness" in tumors that do not have inherent BRCA mutations, effectively sensitizing these HRD-positive, non-BRCA-mutated tumors to PARP inhibition.[2][3] This significantly broadens the potential patient population for this compound beyond the small subset with germline BRCA mutations.[9]

-

Immunomodulation via cGAS-STING Pathway: Preclinical studies have revealed that this compound can alter the tumor microenvironment by activating the cGAS-STING pathway.[9][10] This innate immune signaling cascade is triggered by the presence of cytosolic DNA, which can accumulate due to unrepaired DNA damage. Activation of the cGAS-STING pathway leads to the production of Type I interferons, which promotes the recruitment and activation of immune cells.[9][10] This can effectively convert immunologically "cold" tumors, which are resistant to immune infiltration, into "hot" tumors that can be recognized and attacked by the immune system, suggesting a potential role for this compound as an immunotherapy agent.[9]

Caption: Dual inhibitory mechanism of this compound.

Preclinical Research

This compound has demonstrated potent and broad antitumor activity in a range of preclinical pancreatic cancer models.

In Vitro Studies

Studies using a panel of human pancreatic ductal adenocarcinoma (PDAC) cell lines have shown this compound's superior efficacy compared to first-generation PARP inhibitors.[8] In BRCA2-deficient Capan-1 cells, this compound exhibited comparable growth inhibition at a concentration approximately one-tenth that of olaparib.[9][10] Crucially, its antitumor activity was also confirmed in HRD-negative cells and in RNF43-mutated, Wnt-addicted pancreatic cancer cells, where conventional PARP inhibitors are less effective.[8][9][10]

| Finding | Cell Models | Key Result | Reference |

| Comparative Potency | BRCA2-deficient PDAC cells (Capan-1) | Similar tumor-suppressing effects at 1/10th the concentration of olaparib. | [9][10] |

| Broad Activity | HRD-negative PDAC cells | Confirmed efficacy, unlike conventional PARP inhibitors. | [9][10] |

| Wnt-Addicted Cancer Activity | RNF43-mutated PDAC cells | Significant activity via suppression of Wnt/β-catenin and YAP pathways. | [8][9] |

| Superior Inhibition | 9 human PDAC cell lines | Half-maximal inhibitory concentration (IC50) ~10-fold lower than olaparib. | [8] |

Table 1: Summary of Key In Vitro Preclinical Findings

In Vivo Studies

In animal models, this compound has shown robust tumor growth inhibition, both as a monotherapy and in combination with standard treatments.[2][3] In xenograft models using the BRCA2-deficient Capan-1 pancreatic cancer cell line, this compound monotherapy resulted in stronger tumor suppression compared to olaparib.[10] These models also confirmed the immunomodulatory effects of this compound, showing increased serum levels of 2′3′-cGAMP, a direct activator of the STING pathway, transforming "cold" tumors into "hot" tumors infiltrated with immune cells.[10]

| Finding | Animal Model | Key Result | Reference |

| Monotherapy Efficacy | Xenograft models | Higher tumor growth inhibition compared to olaparib. | [9][10] |

| Combination Efficacy | Preclinical models | Achieved higher efficacy in combination with standard treatments. | [2][3] |

| Immune Activation | Capan-1 xenograft model | Elevated serum 2′3′-cGAMP, activating the cGAS-STING pathway. | [10] |

| Tumor Microenvironment | Xenograft models | Transformed "cold" tumors into immunologically active "hot" tumors. | [9][10] |

Table 2: Summary of Key In Vivo Preclinical Findings

Experimental Protocols

General In Vitro Antiproliferative Assay Protocol:

-

Cell Culture: A panel of human PDAC cell lines (e.g., Capan-1, AsPC-1, MIA-PaCa-2, PANC-1) are cultured in appropriate media and conditions.[8]

-

Drug Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound, olaparib, or other PARP inhibitors for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is determined using assays such as MTT or clonogenic assays.[8] The MTT assay measures the metabolic activity of cells, which correlates with cell number. The clonogenic assay assesses the ability of single cells to form colonies.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves to determine the potency of the compounds.

General In Vivo Xenograft Model Protocol:

-

Cell Implantation: Human pancreatic cancer cells (e.g., Capan-1) are injected subcutaneously or orthotopically into the pancreas of immunocompromised mice (e.g., nude or SCID mice).[10][11]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment groups and receive this compound (administered orally), a comparator drug (e.g., olaparib), or a vehicle control on a defined schedule.

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, biomarker analysis). Blood samples may be collected to measure biomarkers like 2′3′-cGAMP.[10]

Caption: Generalized preclinical experimental workflow.

Clinical Development in Pancreatic Cancer

This compound is currently undergoing Phase 1b/2 clinical trials for advanced and metastatic pancreatic cancer.[6][7]

Phase 1b Studies

A prior Phase 1 trial demonstrated promising antitumor activity for this compound.[2] In patients with advanced solid tumors, the overall response rate (ORR) was 28.2% and the disease control rate (DCR) was 64.1%.[2][3]

Building on these results, an open-label, dose-finding Phase 1b study (NCT05257993) was initiated to evaluate the safety and tolerability of this compound in combination with standard-of-care chemotherapy regimens for patients with locally advanced and metastatic pancreatic cancer.[2][3][12]

| Trial Identifier | Phase | Status | Interventions | Key Objectives | Reference |

| NCT05257993 | Phase 1b | Recruiting | Arm A: this compound + mFOLFIRINOXArm B: this compound + Gemcitabine/nab-paclitaxel | Assess safety, tolerability, and determine Maximum Tolerated Dose (MTD). | [2][3][12] |

| Prior Phase 1 | Phase 1 | Completed | This compound Monotherapy | ORR: 28.2%DCR: 64.1% | [2][3] |

Table 3: Summary of this compound Clinical Trials in Pancreatic Cancer

Phase 2 Studies

Following encouraging results from the Phase 1b trials, Onconic Therapeutics has initiated Phase 2 clinical trials for this compound in patients with advanced and metastatic pancreatic cancer.[1][6] These trials will further evaluate the efficacy and safety of this compound as a potential new treatment option.

Experimental Protocol: Phase 1b Dose-Escalation Study (NCT05257993)

-

Study Design: A multicenter, open-label, dose-finding study using a 3+3 dose-escalation design.[3]

-

Patient Population: 24–48 patients with locally advanced or metastatic PDAC.[3]

-

Treatment Arms:

-

Dosing: this compound is administered orally on a 5 days on/2 days off schedule, starting at a dose of 25 mg once daily, with the potential for escalation (up to 100 mg) or de-escalation based on the occurrence of dose-limiting toxicities (DLTs).[3]

-

Primary Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) for this compound in each combination regimen.

-

Secondary Objectives: To evaluate the preliminary antitumor activity (ORR, DCR, duration of response, progression-free survival) and to characterize the pharmacokinetic profile of this compound.

Caption: Phase 1b dose-escalation trial design.

Conclusion and Future Directions

This compound represents a promising next-generation targeted therapy for pancreatic cancer. Its novel dual-inhibition mechanism targeting both PARP and Tankyrase provides a multi-faceted approach to treatment by directly killing cancer cells through synthetic lethality, suppressing critical growth signaling pathways, and potentially remodeling the tumor microenvironment to enable an anti-tumor immune response.[6][9][10]

Preclinical data strongly suggest that this compound may overcome the limitations of existing PARP inhibitors, demonstrating superior potency and a broader range of activity that includes not only BRCA-mutated tumors but also HRD-negative and Wnt-addicted cancers.[8][9][10] Early clinical data are encouraging, and ongoing Phase 2 trials will be critical in defining its efficacy and safety profile in patients with advanced pancreatic cancer.[1][6] The development of this compound highlights a significant step forward in creating more effective, mechanism-driven therapies for this challenging disease. Future research will likely focus on identifying predictive biomarkers to optimize patient selection and exploring further combination strategies, potentially with immune checkpoint inhibitors, to fully exploit its immunomodulatory properties.

References

- 1. This compound, a candidate for pancreatic cancer treatment developed by Onconic Therapeutics, has entere.. - MK [mk.co.kr]

- 2. ascopubs.org [ascopubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Determinants of Homologous Recombination Deficiency in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase II trial of niraparib for BRCA-mutated biliary tract, pancreatic and other gastrointestinal cancers: NIR-B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Onconic Therapeutics Advances this compound to Phase 2 Trials for Pancreatic Cancer Treatment [trial.medpath.com]

- 7. Onconic Therapeutics’ this compound scores FDA orphan drug designation for gastric cancer < Pharma < Article - KBR [koreabiomed.com]

- 8. News - this compound (JPI-547) - LARVOL VERI [veri.larvol.com]

- 9. Onconic Therapeutics’ this compound shows potential in pancreatic cancer beyond BRCA mutations < Pharma < Article - KBR [koreabiomed.com]

- 10. Onconic’s this compound Shows Strong Efficacy in Pancreatic Cancer < PharmaBio HIT-Digest < 제약 < 기업 < 기사본문 - 히트뉴스 [hitnews.co.kr]

- 11. Relevance of Animal Models of Pancreatic Cancer and Pancreatitis to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

Nesuparib in Ovarian Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nesuparib (also known as JPI-547 and OCN-201), a novel investigational agent in the field of ovarian cancer research. This compound distinguishes itself from other poly (ADP-ribose) polymerase (PARP) inhibitors through its unique dual-targeting mechanism, which may offer a broader therapeutic window for patients. This document details its mechanism of action, summarizes key preclinical and clinical data, provides representative experimental protocols, and visualizes the core biological pathways and workflows.

Core Mechanism of Action

This compound is an orally active small molecule that functions as a dual inhibitor of both PARP enzymes (PARP1 and PARP2) and tankyrase enzymes (TNKS1 and TNKS2).[1] This dual inhibition is the cornerstone of its therapeutic hypothesis, aiming to overcome resistance mechanisms and expand its utility beyond tumors with homologous recombination deficiency (HRD).

-

PARP Inhibition: Similar to other drugs in its class, this compound inhibits PARP1 and PARP2, which are critical enzymes in the repair of DNA single-strand breaks (SSBs). In cancer cells with pre-existing defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during DNA replication. This concept, known as synthetic lethality, results in targeted cancer cell death.

-

Tankyrase Inhibition: this compound's inhibition of tankyrase 1 and 2 modulates the Wnt/β-catenin and Hippo signaling pathways, which are frequently dysregulated in various cancers, including ovarian cancer, and are implicated in tumor growth and metastasis.[1] Tankyrases PARsylate (add poly(ADP-ribose) chains to) AXIN, a key scaffolding protein in the β-catenin destruction complex. This PARsylation marks AXIN for ubiquitination and subsequent proteasomal degradation. By inhibiting tankyrases, this compound stabilizes AXIN, thereby enhancing the function of the destruction complex and promoting the degradation of β-catenin.[1] This prevents β-catenin's translocation to the nucleus and subsequent transcription of oncogenic target genes. This mechanism may confer efficacy in tumors that are proficient in homologous recombination but are dependent on Wnt signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound from preclinical and early-phase clinical studies.

Table 1: In Vitro Enzymatic Inhibition

| Target | IC50 (nM) | Reference |

| PARP1 | 2 | [1] |

| TNKS1 | 5 | [1] |

| TNKS2 | 1 | [1] |

Table 2: Clinical Efficacy in Ovarian Cancer (Early Phase Trials)

| Trial Phase | Patient Population | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Reference |

| Phase 1 | High-Grade Serous Ovarian Cancer | Monotherapy | 80% | 100% |

Note: The Phase 1 data is from a small, early-stage trial and should be interpreted with caution. A Phase 2 trial in epithelial ovarian cancer is currently ongoing.

Table 3: Preclinical Antitumor Activity

| Cancer Model | Comparison | Outcome | Reference |

| Gastric Cancer | This compound vs. Olaparib | This compound demonstrated significantly stronger anti-tumor effects. | [2] |

| Gastric Cancer | This compound + Irinotecan vs. Olaparib + Irinotecan | The this compound combination showed stronger tumor growth suppression. | |

| Breast & Ovarian Cancer | This compound in Olaparib-Resistant Xenograft Models (BT474, SNU251) | This compound exhibited antitumor activity, suggesting potential to overcome acquired PARP inhibitor resistance. | [1] |

Experimental Protocols

This section provides detailed, representative methodologies for key experiments used to characterize the activity of this compound.

Cell Viability and Clonogenic Survival Assay